

Trotabresib and Other BET Inhibitors at a Glance

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Compound Focus: Trotabresib

CAS No.: 1706738-98-8

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The table below summarizes a comparison of **trotabresib** with other BET inhibitors for which recent clinical data is available.

Drug Name	Highest Reported Phase	Reported Efficacy (ORR) in Specific Cancers	Key Safety Profile	Development Status for Monotherapy
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| **Trotabresib** (CC-90010) [1] [2] [3] | Phase II (in GBM) [4] | **R/R DLBCL:** 13.0% (Part B, n=23) [2] **Advanced Solid Tumors:** 0% ORR, 31.7% CBR (Part C, n=41) [2] **Glioblastoma:** Clinical activity observed in early trials [1] [3] | Most common severe TRAEs: **thrombocytopenia**, anemia, neutropenia [2]. Generally manageable, allowing long-term treatment [2]. | Active, in combination therapy for GBM [3]. | | **BI 894999** [5] | Phase Ib | **R/R DLBCL:** 5.6% (n=18) [5] **NUT Carcinoma:** 7.1% (n=42) [5] **mCRPC:** 2.7% (n=37) [5] | Most frequent DLT: **grade 4 thrombocytopenia** [5]. Profile consistent with class [5]. | Further development **not planned** due to minimal efficacy [5]. | | **TQB3617** [6] | Phase I | **R/R Lymphomas:** 31% (n=39), including HL, T-cell, and B-cell lymphomas [6] | Most common grade 3-4 TRAE: **thrombocytopenia** (36%) [6]. | Promising; phase II trial warranted [6]. |

Detailed Experimental Data and Protocols

For researchers, the key experimental details from the clinical trials cited above are summarized below.

Trotabresib (CC-90010) Clinical Trials

- **Study Designs:** Data is primarily from the first-in-human, open-label, phase I CC-90010-ST-001 study (NCT03220347) [2] [7].
 - **Parts A & C (Solid Tumors) & Part B (R/R DLBCL):** The study included dose escalation (Part A) and expansion cohorts (Parts B and C) in heavily pretreated patients [2].
 - **Part C** also assessed the effects of food on the pharmacokinetics of **trotabresib** as a secondary endpoint [2].
 - **GBM Combination Study (NCT04324840):** A phase Ib study investigating **trotabresib** combined with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma (ndGBM) [3].
- **Dosing:** The Recommended Phase II Dose (RP2D) was established as **45 mg/day for 4 consecutive days, followed by 24 days off** in a 28-day cycle. An alternative RP2D was **30 mg/day for 3 consecutive days, followed by 11 days off** [2] [3].
- **Primary Endpoints:** Safety, tolerability, maximum tolerated dose (MTD), and RP2D [2] [3].
- **Secondary Endpoints:** Clinical benefit rate (CBR), objective response rate (ORR), pharmacokinetics (PK), and duration of response [2].

BI 894999 Clinical Trial

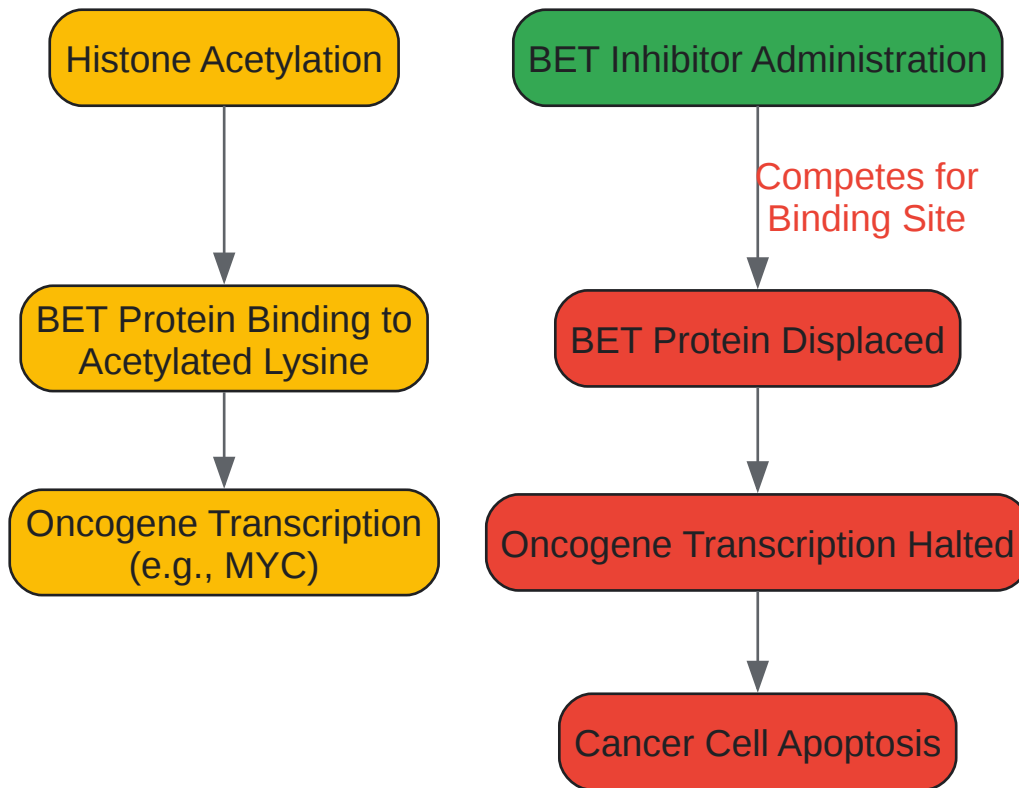
- **Study Design:** This was an open-label, dose-finding phase Ia/Ib study (NCT02516553) [5].
- **Dosing:** Multiple schedules were tested. The Maximum Tolerated Dose (MTD) for patients with DLBCL was **1.5 mg once daily on days 1-14 of a 21-day cycle** [5].
- **Primary Endpoints:** The number of patients with dose-limiting toxicities (DLTs) during the MTD evaluation period (Phase Ia) and the treatment period (Phase Ib) [5].
- **Patient Population:** The trial enrolled patients with R/R DLBCL and solid tumors (including NUT carcinoma, CRC, mCRPC, and SCLC) who had failed prior therapies [5].

TQB3617 Clinical Trial

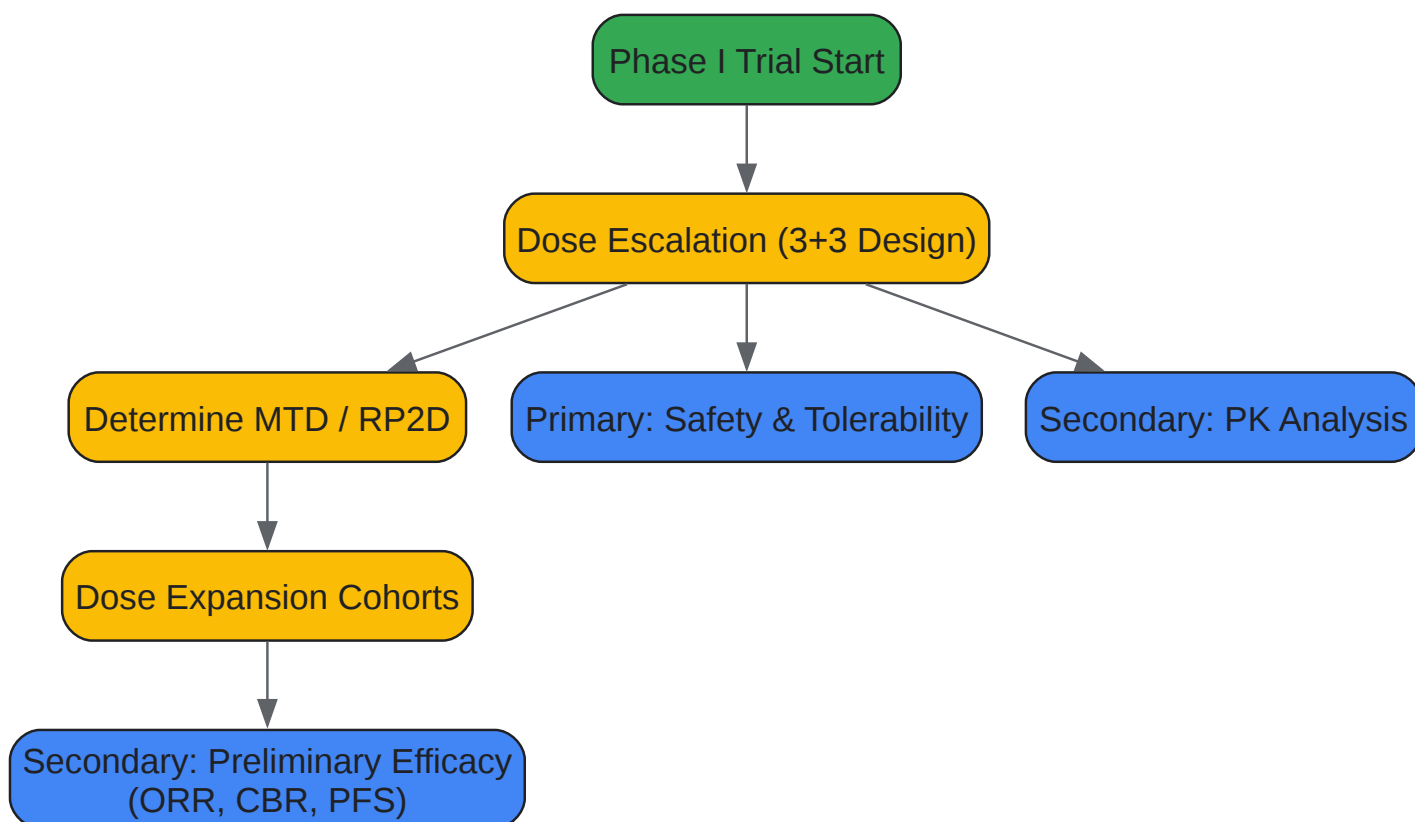
- **Study Design:** A phase I trial (NCT05110807) using a 3+3 dose-escalation design in patients with R/R lymphomas [6].
- **Dosing:** The RP2D was selected as **0.1 mg once daily** in two 21-day cycles, followed by a schedule of **14 days on and 7 days off** in subsequent cycles [6].
- **Primary Endpoints:** Safety, DLTs, and the RP2D [6].
- **Secondary Endpoints:** Pharmacokinetics and preliminary efficacy [6].

BET Inhibition Mechanism and Clinical Workflow

The following diagram illustrates the general mechanism of action of BET inhibitors and the common workflow for their clinical evaluation.



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Key Differentiation and Future Directions

- **Trotabresib's Position:** **Trotabresib** distinguishes itself with **reported blood-brain barrier penetration**, which is a significant advantage for treating CNS tumors like glioblastoma [1]. Its clinical development continues to advance, particularly in combination therapies for newly diagnosed and recurrent GBM [3].
- **Class-Wide Challenges:** The development of BET inhibitors is challenged by a **narrow therapeutic index**. Hematological toxicities, especially thrombocytopenia, are the most common dose-limiting factors across the class [1] [5] [6].
- **Future as Combinatorial Agents:** Given the modest efficacy of BET inhibitors as monotherapies in most solid tumors, the future of this drug class likely lies in **rational combinations**. Preclinical data suggests synergy with immunotherapies (e.g., anti-PD-1) by overcoming T-cell exhaustion, and with standard chemotherapies like temozolomide [1].

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